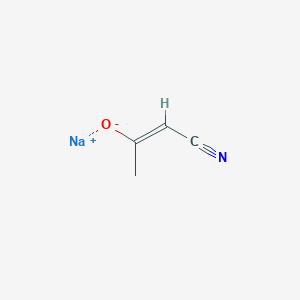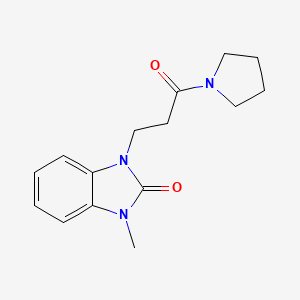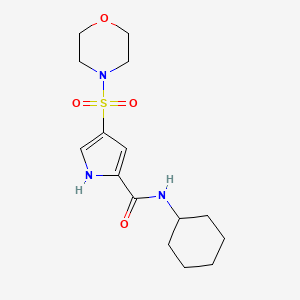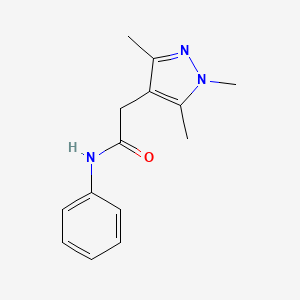
Sodium (E)-1-cyanoprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (E)-1-cyanoprop-1-en-2-olate, also known as sodium malononitrile, is a versatile organic compound used in various scientific research applications. It is a colorless crystalline powder that is soluble in water and organic solvents. Sodium malononitrile is widely used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research.
Mécanisme D'action
Sodium malononitrile acts as a nucleophile in various organic reactions. It can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. It can also undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The mechanism of action of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in these reactions involves the formation of a carbon-carbon bond between the malononitrile moiety and the electrophile or carbonyl compound.
Biochemical and Physiological Effects:
Sodium malononitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Sodium malononitrile has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium malononitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile has some limitations for lab experiments. It is highly toxic and can cause skin and eye irritation. It is also highly reactive and can react violently with oxidizing agents.
Orientations Futures
There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research. It can be used in the synthesis of novel organic compounds with potential biological activity. It can also be used in the development of new drugs for various diseases, such as cancer and Alzheimer's disease. Further research is needed to explore the potential applications of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in various fields of science.
Conclusion:
In conclusion, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile is a versatile organic compound that has various scientific research applications. It is used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research. Sodium malononitrile acts as a nucleophile in various organic reactions and has anti-inflammatory and antioxidant properties. It has several advantages for lab experiments, but also has some limitations due to its toxicity and reactivity. There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research, and further research is needed to explore its potential applications.
Méthodes De Synthèse
Sodium malononitrile can be synthesized by reacting malononitrile with Sodium (E)-1-cyanoprop-1-en-2-olate ethoxide in ethanol. The reaction produces Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile and ethanol as a byproduct. The reaction is carried out under reflux conditions for several hours until the completion of the reaction. The product is then purified by recrystallization from water.
Applications De Recherche Scientifique
Sodium malononitrile is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pyridine derivatives, amino acids, and peptides. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines.
Propriétés
IUPAC Name |
sodium;(E)-1-cyanoprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZGNRERNUKCK-VEELZWTKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (E)-1-cyanoprop-1-en-2-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)


![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)

![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
